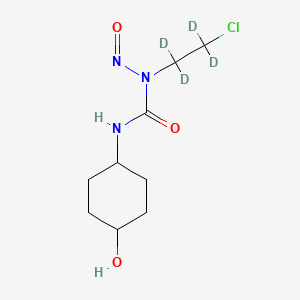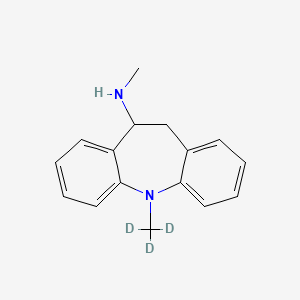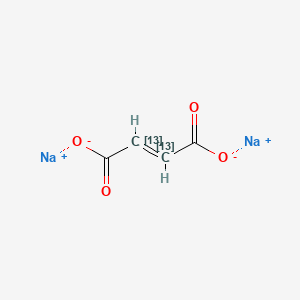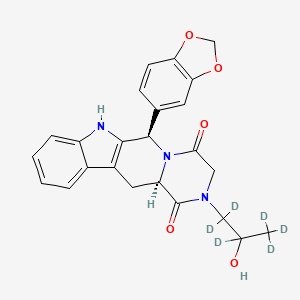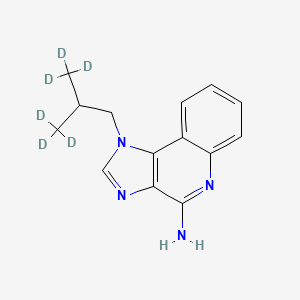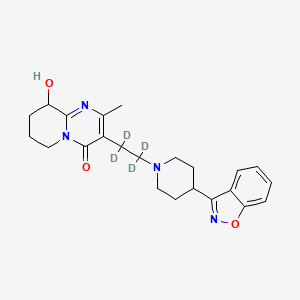
Defluoro Paliperidone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Defluoro Paliperidone-d4 is a deuterated analog of Defluoro Paliperidone, a compound derived from Paliperidone by the removal of a fluorine atom. Paliperidone is an atypical antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Paliperidone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Paliperidone-d4 involves the deuteration of specific hydrogen atoms in the Paliperidone molecule. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Paliperidone molecule using deuterated reagents.
Purification: The deuterated compound is purified using chromatographic techniques to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using deuterated solvents and reagents.
High-Performance Liquid Chromatography (HPLC): Used for the purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Defluoro Paliperidone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and nucleophiles like sodium azide are used in substitution reactions
Major Products Formed
Hydroxylated Derivatives: Formed through oxidation.
Alcohols: Produced via reduction of ketone groups.
Substituted Compounds: Result from nucleophilic substitution reactions
Applications De Recherche Scientifique
Defluoro Paliperidone-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Paliperidone.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of Paliperidone.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the pharmacological properties of Paliperidone.
Mécanisme D'action
The mechanism of action of Defluoro Paliperidone-d4 is similar to that of Paliperidone. It primarily acts as an antagonist at dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors. This dual antagonism helps in reducing the symptoms of schizophrenia and other psychotic disorders. Additionally, it exhibits antagonistic activity at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paliperidone: The parent compound, used as an antipsychotic.
Risperidone: Another antipsychotic with a similar mechanism of action.
Iloperidone: Shares structural similarities and is used to treat schizophrenia
Uniqueness
Defluoro Paliperidone-d4 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. The absence of a fluorine atom differentiates it from Paliperidone, potentially altering its interaction with biological targets .
Propriétés
Formule moléculaire |
C23H28N4O3 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3/i10D2,14D2 |
Clé InChI |
UAXLESNKOBLMFG-GPOILFHKSA-N |
SMILES isomérique |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=CC=CC=C54 |
SMILES canonique |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


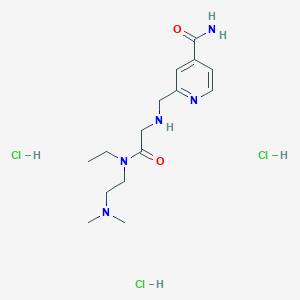
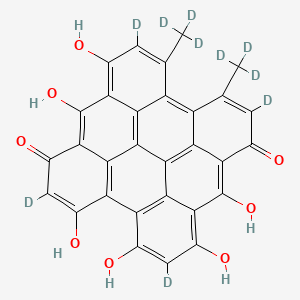
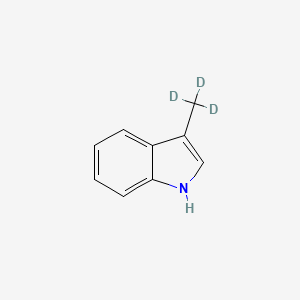
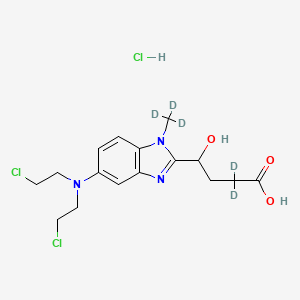
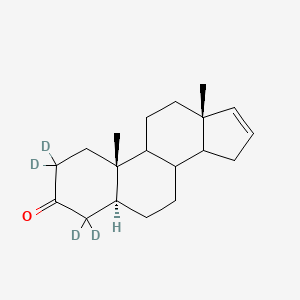
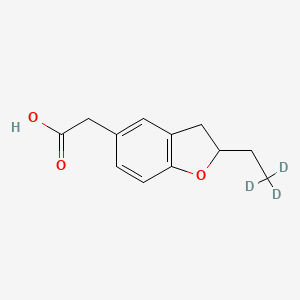
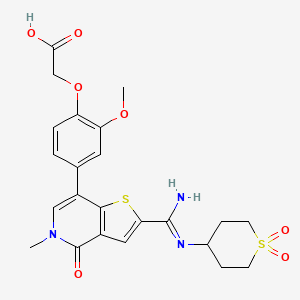
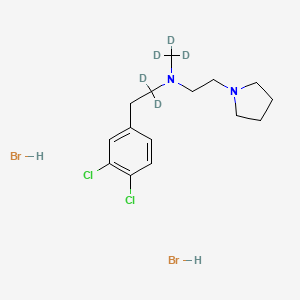
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
